molecular formula C9H12N6O2 B14004818 Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- CAS No. 90674-44-5

Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-

Cat. No.: B14004818
CAS No.: 90674-44-5
M. Wt: 236.23 g/mol
InChI Key: ZXIYRCLBZRLJHI-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea typically involves the reaction of a purine derivative with an appropriate urea derivativeThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug that shares a similar purine structure.

    Ganciclovir: Another antiviral compound with structural similarities to 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea.

    Caffeine: A stimulant that also contains a purine ring system.

Uniqueness

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea is unique due to its specific substitution pattern on the purine ring, which can confer distinct biological and chemical properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

90674-44-5

Molecular Formula

C9H12N6O2

Molecular Weight

236.23 g/mol

IUPAC Name

1-methyl-3-[2-(6-oxo-1H-purin-9-yl)ethyl]urea

InChI

InChI=1S/C9H12N6O2/c1-10-9(17)11-2-3-15-5-14-6-7(15)12-4-13-8(6)16/h4-5H,2-3H2,1H3,(H2,10,11,17)(H,12,13,16)

InChI Key

ZXIYRCLBZRLJHI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCN1C=NC2=C1N=CNC2=O

Origin of Product

United States

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